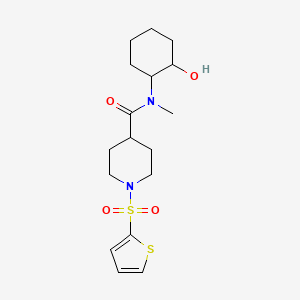

![molecular formula C14H21NO3S B5565949 {4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol” is a complex organic molecule. It contains a 2-thienyl group, which is a five-membered aromatic ring containing four carbon atoms and a sulfur atom . The compound also includes a butanoyl group (a four-carbon chain ending with a carbonyl group), an oxazepan ring (a seven-membered ring containing one nitrogen and one oxygen atom), and a methanol group (a one-carbon alcohol).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic 2-thienyl group could impart some degree of planarity to the molecule, while the oxazepan ring could introduce some three-dimensionality . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the butanoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The methanol group could potentially be deprotonated to form a good leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl and hydroxyl could increase its solubility in polar solvents . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Aplicaciones Científicas De Investigación

Polymer Solar Cells Enhancement through Methanol Treatment

Methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells. The treatment improves various properties such as built-in voltage, series resistance, charge-transport, charge extraction, and reduces charge recombination. This leads to an increase in open-circuit voltage, short-circuit current, and fill factor, enhancing the overall performance of the solar cells (Huiqiong Zhou et al., 2013).

Methanol in Hydrogen Generation and Bioproduction

Methanol has been explored as a hydrogen donor in reactions homogeneously catalyzed by ruthenium and rhodium complexes, particularly for the reduction of ketones to alcohols. This process also highlights methanol's role as a hydrogen source, emphasizing its potential in hydrogen generation technologies (T. Smith & P. Maitlis, 1985).

Methanol as a Sustainable Fuel

Studies have explored the use of methanol as a clean, alternative fuel source that could reduce reliance on fossil fuels and lower carbon dioxide emissions. For instance, methanol has been investigated for its application in combustion engines, including homogeneous charge compression ignition (HCCI) engines, where it could serve as an eco-friendly fuel option (Bang-quan He et al., 2014).

Methanol in Chemical Synthesis

Methanol serves as a versatile building block in chemical synthesis, enabling the production of complex molecules such as acetic acid, methyl tertiary butyl ether, and dimethyl ether. Its role in methanol-to-olefins processes and other chemical reactions highlights its significance in the chemical industry, offering pathways to sustainable chemical production from renewable resources (F. Dalena et al., 2018).

Direcciones Futuras

The potential applications of this compound would depend on its physical, chemical, and biological properties. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has interesting optical or electronic properties, it could be investigated for use in materials science .

Propiedades

IUPAC Name |

1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-4-thiophen-2-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c16-10-12-9-15(6-7-18-11-12)14(17)5-1-3-13-4-2-8-19-13/h2,4,8,12,16H,1,3,5-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDDYKKLJVDYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CCCC2=CC=CS2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[4-(2-Thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

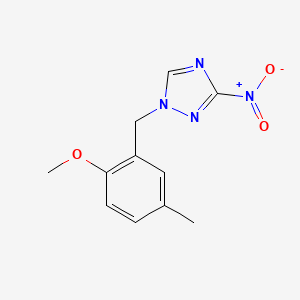

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

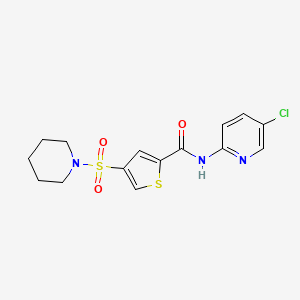

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)